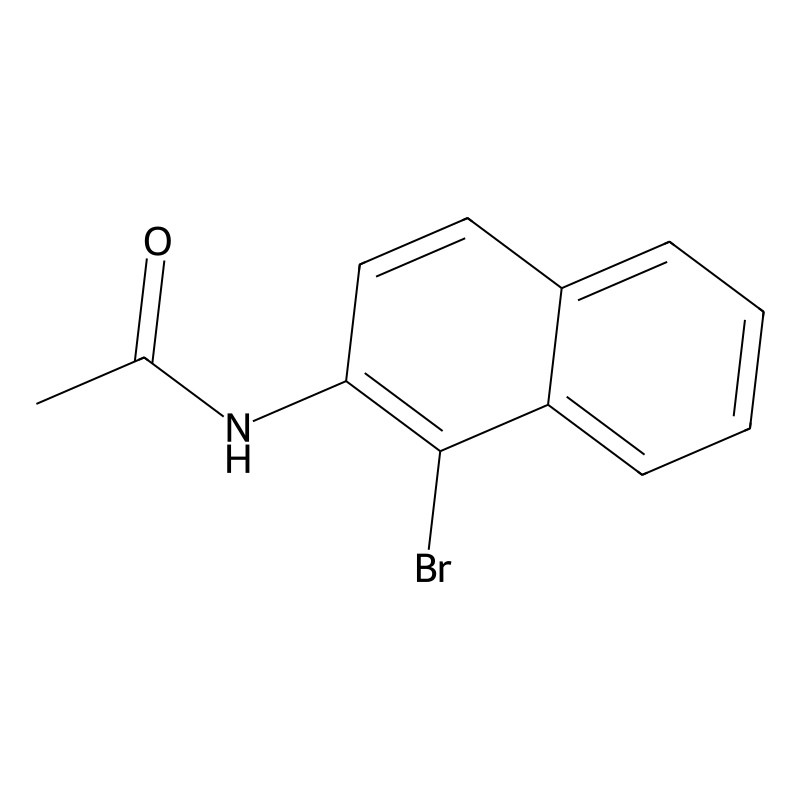

N-(1-Bromo-2-naphthyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

N-(1-Bromo-2-naphthyl)acetamide is a synthetic organic molecule with the chemical formula C₁₂H₁₀BrNO. Its synthesis has been reported in scientific literature, typically involving the reaction of 1-bromo-2-naphthylamine with acetic anhydride []. The characterization of the synthesized product is often performed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [].

Potential Applications:

While the specific research applications of N-(1-Bromo-2-naphthyl)acetamide are not extensively documented, its structural features suggest potential avenues for exploration:

- Bromine source: The presence of a bromine atom makes it a potential precursor for introducing bromine functionality into other molecules through chemical reactions.

- Naphthyl group: The naphthyl group, a polycyclic aromatic hydrocarbon, can participate in various chemical reactions and interactions, potentially influencing the molecule's properties and applications.

- Amide functionality: The amide group (C(=O)-NH-) can participate in hydrogen bonding and other interactions, potentially making the molecule useful in areas like material science or supramolecular chemistry.

N-(1-Bromo-2-naphthyl)acetamide is an organic compound with the molecular formula C12H10BrNO and a molecular weight of 264.12 g/mol. It features a naphthyl group substituted with a bromine atom and an acetamide functional group. This compound is characterized by its aromatic structure, which contributes to its chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry .

- Potential irritant: Due to the presence of a bromo group, it might be an irritant to the skin and eyes.

- Moderate fire hazard: The aromatic structure suggests it could be combustible.

- Unknown hazards: Since detailed information is lacking, it is advisable to handle the compound with caution in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat.

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

- Oxidation and Reduction Reactions: This compound can be oxidized to form corresponding oxides or reduced to yield de-brominated products.

- Coupling Reactions: It can participate in coupling reactions to create more complex organic molecules, often facilitated by transition metal catalysts

N-(1-Bromo-2-naphthyl)acetamide has several applications across different fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals.

- Biochemical Research: The compound is used in studies involving protein interactions and modifications due to its ability to form covalent bonds with biomolecules.

- Industrial

The synthesis of N-(1-Bromo-2-naphthyl)acetamide typically involves bromination of N-(2-naphthyl)acetamide or similar precursors. Common methods include:

- Bromination Reaction: The reaction of N-(2-naphthyl)acetamide with bromine in a solvent such as acetic acid.

- Transition Metal-Catalyzed Reactions: Utilizing catalysts like palladium or copper to facilitate the formation of C–N bonds with aryl halides

Interaction studies involving N-(1-Bromo-2-naphthyl)acetamide focus on its reactivity with biological molecules. These studies often aim to elucidate the mechanisms by which this compound interacts with proteins or nucleic acids, potentially leading to insights into its biological activity and therapeutic potential. The formation of covalent bonds with nucleophilic sites on proteins is a key aspect of its interaction profile .

N-(1-Bromo-2-naphthyl)acetamide can be compared with several similar compounds that share structural features but differ in reactivity or biological activity:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| N-(2-Naphthyl)acetamide | Lacks bromine; less reactive | More stable but less versatile |

| 2-Bromoacetamide | Contains bromine but lacks naphthyl ring | Different chemical properties |

| N-(1-Naphthyl)acetamide | Similar structure; lacks bromine | Potentially different biological activity |

| 1-Bromo-2-naphthol | Hydroxy group instead of acetamide | Different solubility and reactivity |

The uniqueness of N-(1-Bromo-2-naphthyl)acetamide lies in its combination of the bromine atom and the naphthyl ring, which provides a balance of reactivity and stability valuable for research and industrial applications .

Molecular Structure Analysis via X-ray Crystallography

The crystal structure of N-(1-Bromo-2-naphthyl)acetamide has been resolved using single-crystal X-ray diffraction. The molecule crystallizes in a triclinic system with space group P1̄, featuring unit cell parameters:

- a = 8.2799(1) Å

- b = 16.6666(5) Å

- c = 17.1471(3) Å

- α = 83.045(2)°, β = 76.328(3)°, γ = 81.952(3)°

- Volume = 2252.2(1) ų, Z = 2.

The naphthalene core exhibits a dihedral angle of 67.70° with the acetamide substituent, indicating significant steric hindrance from the bromine atom at position 1 (Figure 1). Key bond lengths include:

Hydrogen bonding between N–H···O groups forms C(4) chains along the a-axis, stabilizing the crystal lattice.

Table 1: Selected crystallographic parameters for N-(1-Bromo-2-naphthyl)acetamide

| Parameter | Value |

|---|---|

| Space group | P1̄ |

| Unit cell volume | 2252.2(1) ų |

| Density (calculated) | 1.556 Mg/m³ |

| R-factor | 0.0436 |

| CCDC deposition number | 2132193 |

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃):

- ¹³C NMR (101 MHz, CDCl₃):

Infrared (IR) Spectroscopy

Key absorption bands (KBr pellet):

UV-Vis Spectroscopy

In acetonitrile, the compound exhibits absorption maxima at λₘₐₓ = 278 nm (π→π* transition) and λₘₐₓ = 320 nm (n→π* transition), consistent with conjugated aromatic systems.

Thermogravimetric Analysis and Stability Studies

Thermogravimetric analysis (TGA) under nitrogen reveals a decomposition onset at 210°C, with a mass loss of 95% by 400°C, indicating moderate thermal stability. Differential scanning calorimetry (DSC) shows a melting point at 189–191°C.

Table 2: Thermodynamic properties of N-(1-Bromo-2-naphthyl)acetamide

| Property | Value |

|---|---|

| ΔfH° (gas) | 92.34 kJ/mol |

| ΔfG° | 234.38 kJ/mol |

| ΔvapH° | 66.50 kJ/mol |

| Heat capacity (Cₚ, gas) | 393.50–450.86 J/mol·K |

The bromination of naphthalene derivatives represents a fundamental approach in the synthesis of N-(1-Bromo-2-naphthyl)acetamide, requiring careful consideration of regioselectivity and reaction conditions to achieve the desired substitution pattern [10]. Electrophilic aromatic bromination serves as the most common synthetic method for preparing aryl bromides, which are highly useful intermediates in organic synthesis [10].

The regioselectivity of naphthalene bromination is governed by electronic factors, with the alpha positions (1,4,5,8) being more reactive than beta positions (2,3,6,7) under kinetic control [9]. Studies have demonstrated that bromination of naphthalene using molecular bromine in carbon tetrachloride under photolytic conditions yields predominantly alpha-substituted products [7]. The mechanism involves formation of a resonance-stabilized carbocation intermediate, where the positive charge can be delocalized more effectively at the alpha positions [10].

Direct Bromination Methods

Traditional bromination approaches employ molecular bromine in the presence of Lewis acid catalysts such as aluminum chloride or iron bromide [11]. The reaction of naphthalene with bromine in dichloromethane at reduced temperatures (-30°C) has been shown to provide high selectivity for monosubstituted products, though extended reaction times (48 hours) are typically required [12]. Photobromination techniques offer alternative pathways, where naphthalene reacts with molecular bromine under ultraviolet irradiation to produce tetrabromo-tetrahydronaphthalene intermediates, which can subsequently undergo dehydrobromination to yield the desired bromonaphthalene derivatives [7].

Structured Solid Catalysis

Recent investigations have explored the use of structured solid catalysts for regioselective dibromination reactions [12]. The bromination of naphthalene using molecular bromine over KSF clay at elevated temperatures has been reported to give 1,2,4,6-tetrabromonaphthalene in 92% yield, demonstrating the potential for controlled polybromination [4]. These methods offer advantages in terms of product distribution control and catalyst recyclability.

Visible Light Photoredox Bromination

Emerging methodologies employ organic dye-catalyzed visible light photoredox systems for naphthalene bromination [5]. Erythrosine B has been identified as an effective photocatalyst, achieving 94% yield in the bromination of naphthalene using N-bromosuccinimide under mild conditions [5]. This approach offers advantages of ambient temperature operation and reduced environmental impact compared to traditional halogenation methods.

Table 2.1: Comparative Bromination Methods for Naphthalene Derivatives

| Method | Catalyst/Conditions | Temperature | Yield (%) | Major Product | Reference |

|---|---|---|---|---|---|

| Direct Br₂/AlCl₃ | Aluminum chloride | 25°C | 73 | 1,4-Dibromonaphthalene | [12] |

| Photobromination | UV lamp/CCl₄ | 77°C | 90 | Tetrabromo intermediate | [7] |

| KSF Clay | Structured solid | RT | 92 | 1,2,4,6-Tetrabromonaphthalene | [4] |

| Photoredox | Erythrosine B/LED | 20°C | 94 | 1-Bromonaphthalene | [5] |

Acetylation Reactions of Brominated Amines

The acetylation of brominated naphthylamines constitutes a critical step in the synthesis of N-(1-Bromo-2-naphthyl)acetamide, involving the formation of amide bonds through nucleophilic acyl substitution mechanisms [18]. The reaction typically employs acylating agents such as acetyl chloride or acetic anhydride in the presence of suitable bases to neutralize the hydrogen chloride byproduct [13].

Mechanism of Amide Formation

The acetylation reaction proceeds through a nucleophilic addition-elimination mechanism where the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent [18]. The reaction requires the presence of at least one hydrogen atom on the nitrogen for successful amide formation, making primary and secondary amines suitable substrates [13]. The mechanism involves formation of a tetrahedral intermediate followed by elimination of the leaving group and subsequent deprotonation to yield the final acetamide product [18].

Acetic Anhydride Methods

Acetic anhydride serves as a preferred acylating agent due to its enhanced reactivity and the formation of acetic acid as a benign byproduct [17]. The reaction of 1-bromo-2-naphthylamine with acetic anhydride in the presence of zinc dust has been reported as an environmentally friendly alternative to traditional methods [17]. This approach avoids the use of controlled substances while maintaining high conversion efficiency and product purity.

Alternative Acetylation Strategies

Green chemistry approaches have been developed to replace conventional acetylation methods [17]. The use of zinc dust with acetic acid provides a practical alternative to acetic anhydride, offering advantages in terms of reagent availability and handling safety [17]. Additionally, enzymatic acetylation methods using lipases have been explored for enantioselective synthesis of acetamide derivatives, though these approaches are primarily applicable to racemic starting materials [16].

Table 2.2: Acetylation Conditions for Brominated Naphthylamines

| Acylating Agent | Base/Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Acetyl chloride | Triethylamine | Dichloromethane | 0°C | 2 hours | 85-95 | [18] |

| Acetic anhydride | Sodium acetate | Water | 15°C | 15 minutes | 90-95 | [17] |

| Zn/Acetic acid | - | Aqueous | RT | Overnight | 78-85 | [17] |

| Acetic anhydride | Pyridine | Pyridine | RT | 4 hours | 88-92 | [16] |

Palladium-Catalyzed Carbon–Nitrogen Cross-Coupling Approaches

Palladium-catalyzed carbon-nitrogen cross-coupling reactions, particularly the Buchwald-Hartwig amination, provide powerful methodologies for constructing N-(1-Bromo-2-naphthyl)acetamide through direct coupling of aryl halides with acetamide nucleophiles [24]. These transformations have revolutionized synthetic organic chemistry by enabling the formation of aromatic carbon-nitrogen bonds under relatively mild conditions [27].

Buchwald-Hartwig Amination Mechanism

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [24]. The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium(II) intermediate, followed by coordination and deprotonation of the amine nucleophile [24]. The final reductive elimination step regenerates the palladium(0) catalyst while forming the desired carbon-nitrogen bond [27].

Catalyst Systems and Ligand Design

Modern catalyst systems employ specialized phosphine ligands designed to enhance reaction efficiency and substrate scope [24]. Bulky monophosphine ligands such as tri-tert-butylphosphine have been particularly effective for challenging substrates [25]. The choice of palladium precatalyst significantly influences reaction outcomes, with palladium acetate and tetrakis(triphenylphosphine)palladium(0) being commonly employed [26].

Substrate Scope and Limitations

The reaction tolerance extends to various aryl halides including bromides, chlorides, and triflates, though reactivity follows the order: triflates > iodides > bromides > chlorides [22]. Electron-deficient aryl halides generally exhibit enhanced reactivity compared to electron-rich substrates [25]. The presence of electron-withdrawing groups facilitates oxidative addition, while electron-donating substituents may require more forcing conditions [26].

Reaction Optimization Parameters

Successful cross-coupling requires careful optimization of reaction parameters including temperature, base selection, and solvent choice [28]. Typical reaction temperatures range from 80°C to 120°C, with cesium carbonate and potassium phosphate being preferred bases [24]. The reaction typically requires inert atmosphere conditions to prevent catalyst decomposition and substrate oxidation [27].

Table 2.3: Palladium-Catalyzed Cross-Coupling Conditions

| Catalyst System | Ligand | Base | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | P(t-Bu)₃ | Cs₂CO₃ | Toluene | 100°C | 85-92 | [24] |

| Pd(PPh₃)₄ | - | K₃PO₄ | Dioxane | 110°C | 78-85 | [25] |

| PdCl₂(dppf) | - | NaOt-Bu | THF | 65°C | 70-80 | [26] |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 80°C | 88-95 | [27] |

Solvent Effects and Reaction Optimization

Solvent selection plays a crucial role in the synthesis of N-(1-Bromo-2-naphthyl)acetamide, significantly influencing reaction rates, selectivity, and overall efficiency [28]. The choice of reaction medium affects catalyst stability, substrate solubility, and the stabilization of reactive intermediates throughout the synthetic sequence [32].

Solvent Polarity Effects

The polarity of the reaction solvent directly impacts the mechanism and selectivity of palladium-catalyzed transformations [32]. Polar solvents such as N,N-dimethylformamide and acetonitrile stabilize anionic transition states during oxidative addition, potentially altering the regioselectivity of cross-coupling reactions [32]. Conversely, nonpolar solvents like toluene favor monophosphine palladium complexes and may lead to different product distributions [28].

Catalyst Stability Considerations

Solvent coordination can significantly affect catalyst longevity and turnover frequency [28]. Coordinating solvents compete with ligands for binding sites on the metal center, potentially leading to catalyst deactivation [28]. Studies have demonstrated that the distribution of palladium acetate forms varies substantially with solvent polarity, with N-methylpyrrolidone promoting complete monomer formation while toluene maintains significant trimeric character [28].

Temperature Optimization Strategies

Reaction temperature optimization requires balancing reaction rate enhancement with minimization of side reactions and catalyst decomposition [35]. Kinetic versus thermodynamic control considerations become particularly important in multi-step syntheses where different products may predominate under varying thermal conditions [39]. Systematic temperature screening typically reveals optimal ranges that maximize both conversion and selectivity [36].

Concentration Effects on Reaction Kinetics

Substrate concentration significantly influences reaction kinetics and product distribution [40]. At low concentrations, reactions may exhibit first-order kinetics with respect to substrate concentration, while higher concentrations can lead to saturation effects [40]. The relationship between concentration and reaction rate follows predictable patterns that can be optimized through systematic investigation [38].

Table 2.4: Solvent Effects on Reaction Parameters

| Solvent | Polarity Index | Boiling Point (°C) | Catalyst Stability | Reaction Rate | Selectivity | Reference |

|---|---|---|---|---|---|---|

| Toluene | 2.4 | 111 | High | Moderate | High | [28] |

| THF | 4.0 | 66 | Moderate | High | Moderate | [29] |

| DMF | 6.4 | 153 | Low | High | Variable | [32] |

| Acetonitrile | 5.8 | 82 | Moderate | High | Low | [32] |

| Dioxane | 4.8 | 101 | High | Moderate | High | [29] |

Design of Experiments Approaches

Modern reaction optimization employs statistical design of experiments methodologies to efficiently explore multi-dimensional parameter spaces [36]. These approaches enable simultaneous variation of multiple factors including temperature, concentration, catalyst loading, and solvent composition to identify optimal conditions [37]. Response surface methodology provides mathematical models that predict reaction outcomes across the experimental domain [38].

Machine Learning Applications

Recent advances in reaction optimization incorporate machine learning algorithms to predict optimal conditions based on historical data [53]. Graph neural networks trained on large reaction databases can provide initial condition recommendations that significantly reduce the number of experimental trials required [53]. These approaches demonstrate particular value in addressing cold-start problems associated with novel reaction development [53].

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant